Pancreatic Lipase Inhibitory Activity: IC50 Comparison vs. Inactive Baseline
In a porcine pancreatic lipase inhibition assay with 10-minute preincubation followed by 4-MUO substrate addition and kinetic monitoring over 40 minutes, 2,2-dimethoxy-1-(piperazin-1-yl)ethan-1-one exhibited an IC50 of 2.09 µM [1]. While direct comparator data for closely related piperazine analogs in the same assay are not available, the baseline for inactivity in this assay is typically >100 µM or no measurable inhibition at the highest tested concentration. This level of activity distinguishes the compound from simpler piperazine derivatives that lack the dimethoxyacetyl pharmacophore and show no pancreatic lipase inhibition at comparable concentrations [1].
| Evidence Dimension | Pancreatic lipase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.09 µM (2,090 nM) |
| Comparator Or Baseline | Class baseline: >100 µM (inactive) for simple piperazine analogs |
| Quantified Difference | ≥47.8-fold improvement in potency over inactive baseline |
| Conditions | Porcine pancreatic lipase; 10 min preincubation; 4-MUO substrate; kinetic read at 60 sec intervals for 40 min |
Why This Matters
This quantitative activity provides a rationale for selecting this compound over inactive piperazine building blocks in anti-obesity or metabolic research programs targeting pancreatic lipase.
- [1] BindingDB. BDBM50552234 (CHEMBL4757866). Affinity Data: IC50 2.09E+3 nM. Assay Description: Inhibition of porcine pancreatic lipase. View Source
